2-(1H-imidazol-1-yl)pyrazine
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Overview
Description
2-(1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine derivatives with imidazole under specific conditions. For instance, the reaction can be catalyzed by transition metals such as nickel, which facilitates the addition to nitrile groups followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include multi-step synthesis involving the preparation of intermediate compounds, followed by cyclization and purification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
2-(1H-imidazol-1-yl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of advanced materials, including catalysts and functional materials for various industrial applications
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-imidazol-1-yl)pyrazine include other heterocyclic compounds such as:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Pyrrolopyrazine: A fused heterocyclic compound with a pyrrole and pyrazine ring.
Uniqueness
What sets this compound apart is its unique combination of pyrazine and imidazole rings, which imparts distinct chemical and biological properties.
Biological Activity
2-(1H-imidazol-1-yl)pyrazine is a compound that belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure
The chemical structure of this compound features a pyrazine ring substituted with an imidazole moiety. This unique configuration contributes to its biological properties.
Antimicrobial Activity
Research has demonstrated that various derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against a range of bacteria and fungi. A study highlighted that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects .
Anticancer Properties
Recent studies have identified this compound derivatives as promising anticancer agents. One notable study reported the synthesis of an imidazo[1,2-a]pyrazine derivative that acted as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), a target in cancer immunotherapy. This compound exhibited an IC50 value of 5.70 nM and improved the efficacy of anti-PD-1 antibody treatment in murine models .
Table 1: Summary of Anticancer Activity
Compound | Target | IC50 (nM) | Effect on Tumor Growth |
---|---|---|---|
Derivative 7 | ENPP1 | 5.70 | 77.7% inhibition with anti-PD-1 |
Other Derivatives | Various cancer cell lines | Varies | Significant cytotoxicity observed |
Anti-inflammatory Effects
Imidazo[1,2-a]pyrazine derivatives also exhibit anti-inflammatory activities. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .
Antioxidant Activity
The antioxidant properties of these compounds have been evaluated through various assays. Some derivatives demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymes : Compounds derived from this structure have been reported to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : Some studies indicate that these compounds can modulate pathways such as the cGAS-STING pathway, enhancing immune responses against tumors .
- Interaction with Cellular Targets : The ability of these compounds to bind to various cellular targets contributes to their diverse pharmacological effects.
Case Studies
Several case studies illustrate the potential clinical applications of this compound:
- Cancer Treatment : In one study, a derivative was tested in vivo and showed significant tumor growth inhibition when combined with existing immunotherapies.
- Antimicrobial Trials : A series of derivatives were tested against resistant bacterial strains, showing promising results that warrant further investigation into their clinical efficacy.
Properties
IUPAC Name |
2-imidazol-1-ylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-7(5-8-1)11-4-3-9-6-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVMRJUXSGKZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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